molecular formula C20H33ClN2O3S B12187541 2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12187541
M. Wt: 417.0 g/mol
InChI Key: IHKSIMMPQJSONB-UHFFFAOYSA-N
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Description

2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring substituted with butoxy, chloro, and methyl groups, as well as a sulfonamide group attached to a tetramethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The butoxy group can be introduced through an etherification reaction, while the chloro and methyl groups can be added via electrophilic aromatic substitution reactions . The sulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the tetramethylpiperidinyl moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy group can yield butoxy radicals or cations, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target molecules, while the tetramethylpiperidinyl moiety can enhance its binding affinity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-butoxy-5-chloro-4-methylbenzenesulfonamide: Lacks the tetramethylpiperidinyl moiety.

    2-butoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the chloro group.

    5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the butoxy group.

Uniqueness

The presence of the butoxy, chloro, and tetramethylpiperidinyl groups in 2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide makes it unique compared to similar compounds.

Properties

Molecular Formula

C20H33ClN2O3S

Molecular Weight

417.0 g/mol

IUPAC Name

2-butoxy-5-chloro-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H33ClN2O3S/c1-7-8-9-26-17-10-14(2)16(21)11-18(17)27(24,25)22-15-12-19(3,4)23-20(5,6)13-15/h10-11,15,22-23H,7-9,12-13H2,1-6H3

InChI Key

IHKSIMMPQJSONB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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